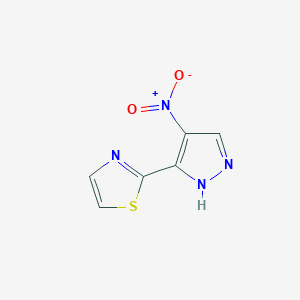![molecular formula C11H18N2O2 B2871520 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione CAS No. 1343194-11-5](/img/structure/B2871520.png)
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is a chemical compound with the CAS Number: 1343194-11-5 . It has a molecular weight of 210.28 and a molecular formula of C11H18N2O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is 1S/C11H18N2O2/c1-2-13-8-5-9(14)12-11(10(13)15)6-3-4-7-11/h2-8H2,1H3,(H,12,14) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is a powder that is stored at room temperature . Its molecular weight is 210.28 , and its molecular formula is C11H18N2O2 .Aplicaciones Científicas De Investigación
Efficient Synthesis of Nitrogen-containing Heterocycles
Research has demonstrated an efficient, catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including 2,4-Diazaspiro[5.5]undecane derivatives, via double Michael addition reactions. This method yields high-purity compounds within a short reaction time, utilizing active methylene compounds and showcasing the structural diversity achievable with spirocyclic scaffolds (Aggarwal, Vij, & Khurana, 2014).
Novel Functionalized Heterocycles Synthesis
Another study focused on the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot multi-component reaction. This highlights the compound's role in the development of functionalized heterocycles, potentially useful in various pharmacological applications (Li et al., 2014).
Anticonvulsant Profiles
The anticonvulsant potential of new 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones has been reported, showing significant efficacy in various screening models. This research underscores the therapeutic relevance of diazaspiro derivatives in treating seizure disorders (Aboul-Enein et al., 2014).
Photophysical and Antimicrobial Studies
Additional studies have explored the photophysical properties and antimicrobial efficacy of diazaspiro compounds, contributing to a broader understanding of their potential applications in materials science and as antimicrobial agents. These investigations not only provide insight into the compounds' electronic properties but also their practical applications beyond the pharmaceutical domain (Aggarwal & Khurana, 2015); (Shroff et al., 2022).
Synthesis of Derivatives for Antitumor Activity
Finally, research on the synthesis of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their evaluation for antitumor activity demonstrates the compound's utility in developing potential anticancer agents. This highlights the compound's versatility and potential in medicinal chemistry applications (Yang et al., 2019).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
10-ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-13-8-5-9(14)12-11(10(13)15)6-3-4-7-11/h2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHYTOPGBOXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)NC2(C1=O)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2871439.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2871440.png)
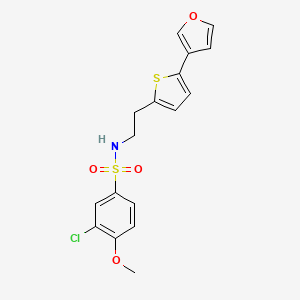
![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2871443.png)
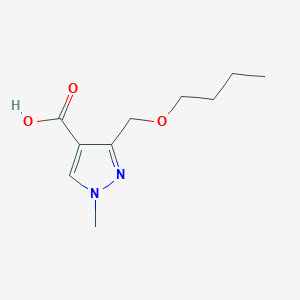
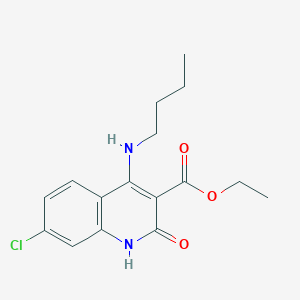
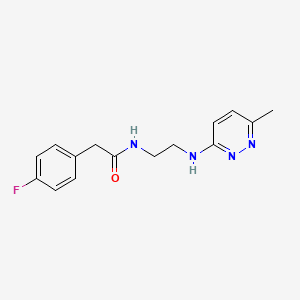
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)
![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)
![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)


